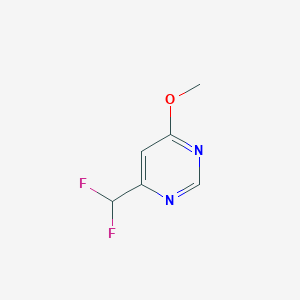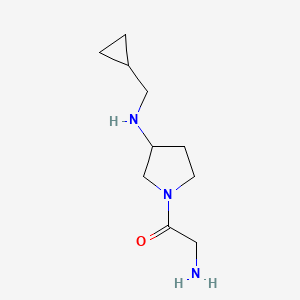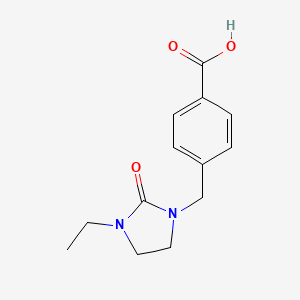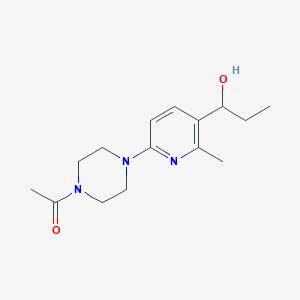
1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con un grupo hidroxipropil y un grupo metilpiridinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de piperazina: El anillo de piperazina se puede sintetizar mediante una reacción de ciclización que involucra etilendiamina y un dihaloalcano adecuado.
Sustitución con el grupo hidroxipropil: El grupo hidroxipropil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un haluro de hidroxipropil.
Introducción del grupo metilpiridinil: El grupo metilpiridinil se puede unir mediante una reacción de acoplamiento, como una reacción de acoplamiento cruzado de Suzuki-Miyaura, utilizando un derivado de ácido borónico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización del proceso para minimizar los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxipropil se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo en la parte etanona se puede reducir para formar un alcohol.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como haluros de alquilo y cloruros de acilo.
Principales productos formados
Oxidación: Formación de una cetona o aldehído.
Reducción: Formación de un alcohol.
Sustitución: Formación de varios derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo como agente antiinflamatorio o antimicrobiano.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona involucra su interacción con objetivos moleculares específicos. Los grupos hidroxipropil y metilpiridinil pueden facilitar la unión a enzimas o receptores, modulando su actividad. Las rutas y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)propanona: Estructura similar con una parte propanona en lugar de etanona.
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)butanona: Estructura similar con una parte butanona en lugar de etanona.
Singularidad
1-(4-(5-(1-Hidroxipropil)-6-metilpiridin-2-il)piperazin-1-il)etanona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de grupos hidroxipropil y metilpiridinil permite interacciones versátiles con varios objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[4-[5-(1-hydroxypropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O2/c1-4-14(20)13-5-6-15(16-11(13)2)18-9-7-17(8-10-18)12(3)19/h5-6,14,20H,4,7-10H2,1-3H3 |
Clave InChI |
LRMBIILFSCRONI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
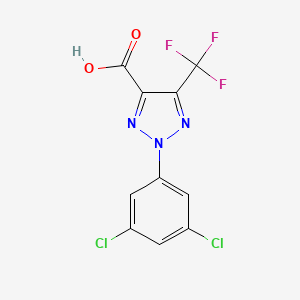
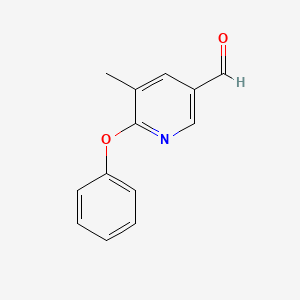
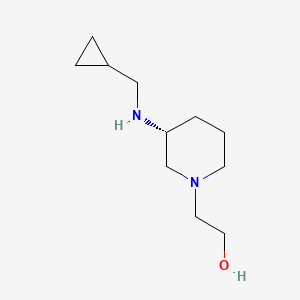

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)

